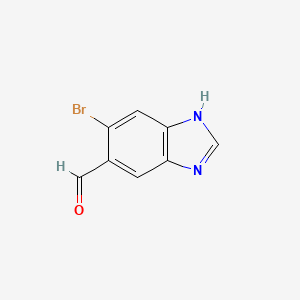

6-bromo-1H-1,3-benzodiazole-5-carbaldehyde

Description

Contextualization of 1H-1,3-Benzodiazoles (Benzimidazoles) in Organic Synthesis and Advanced Materials

The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), is a bicyclic heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs. wikipedia.orgarabjchem.org Benzimidazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antihypertensive, antifungal, and antidiabetic properties. eurekaselect.comresearchgate.net This broad therapeutic potential has made the synthesis of benzimidazole derivatives a primary focus for synthetic chemists. eurekaselect.com

In the realm of advanced materials, the benzimidazole unit is prized for its thermal stability and electron-transporting capabilities. nbinno.com These properties make it a key component in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nbinno.comnbinno.com The rigid and planar nature of the benzimidazole ring system facilitates π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. Furthermore, the inherent stability of the benzimidazole core contributes to the longevity and performance of these materials. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability, making them suitable for applications such as fireproof textiles and heat-resistant membranes.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govnih.gov This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, providing a straightforward route to a diverse library of compounds.

Significance of Bromo-Substituted Heterocycles in Synthetic Strategy

The introduction of a bromine atom onto a heterocyclic core, as seen in 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde, is a powerful strategy in organic synthesis. nbinno.com Halogenated heterocycles are indispensable building blocks for the construction of complex molecules. nbinno.com The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical modifications.

One of the most important applications of bromo-substituted heterocycles is in palladium-catalyzed cross-coupling reactions. nbinno.combenthamdirect.com Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. This capability is crucial for the modular construction of complex molecular architectures from simpler precursors. nbinno.com For example, a bromo-substituted benzimidazole can be coupled with a variety of boronic acids, alkynes, or amines to introduce diverse substituents onto the benzimidazole core.

Beyond cross-coupling reactions, the bromine atom can also be involved in other transformations. It can be replaced by other functional groups through nucleophilic aromatic substitution, or it can direct metallation reactions to the adjacent carbon atom. The presence of a halogen can also influence the electronic properties of the heterocyclic ring, which can in turn affect its reactivity and biological activity. nbinno.commdpi.com

Role of Aldehyde Functionality in Chemical Transformations within Heterocyclic Systems

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence on a heterocyclic ring opens up a vast array of synthetic possibilities. researchgate.netpku.edu.cn The aldehyde in this compound can undergo a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

Some of the key reactions of the aldehyde group include:

Nucleophilic Addition: Aldehydes are highly susceptible to attack by nucleophiles, leading to the formation of alcohols, amines, and other functional groups. msu.edu This is a fundamental reaction for building molecular complexity.

Wittig Reaction: The Wittig reaction and its variants allow for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine and a reducing agent. This is a widely used method for the synthesis of secondary and tertiary amines.

Condensation Reactions: Aldehydes can participate in a variety of condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, to form new carbon-carbon bonds and construct larger molecular frameworks. researchgate.net

Cyclization Reactions: The aldehyde group can be a key participant in intramolecular cyclization reactions to form new heterocyclic rings. rsc.orgnih.gov

The reactivity of the aldehyde can be influenced by the electronic nature of the heterocyclic ring to which it is attached. In the case of benzimidazoles, the electron-withdrawing nature of the imidazole ring can affect the reactivity of the aldehyde group.

Overview of Research Trajectories for Complex Benzodiazole Architectures

Current research on complex benzodiazole architectures is driven by the quest for new therapeutic agents and advanced materials. researchgate.netsemanticscholar.org The development of novel synthetic methodologies that allow for the efficient and selective functionalization of the benzimidazole core is a major focus. rsc.org This includes the use of modern synthetic techniques such as C-H activation, photoredox catalysis, and multicomponent reactions. rsc.org

In medicinal chemistry, there is a strong interest in developing benzimidazole derivatives that target specific biological pathways with high potency and selectivity. researchgate.net This often involves the synthesis of libraries of compounds with diverse substitution patterns, followed by high-throughput screening to identify lead compounds. The design of these compounds is often guided by computational modeling and structure-activity relationship (SAR) studies. researchgate.net

In materials science, the focus is on designing and synthesizing benzimidazole-based materials with tailored electronic and optical properties. nbinno.com This includes the development of new polymers, dendrimers, and small molecules for applications in OLEDs, solar cells, and sensors. Research in this area often involves the synthesis of complex conjugated systems incorporating the benzimidazole unit.

The development of synthetic routes to complex benzodiazole architectures often relies on the use of versatile building blocks like this compound. The orthogonal reactivity of the bromo and aldehyde groups allows for the stepwise and controlled construction of these complex molecules.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₅BrN₂O |

| Molar Mass | 225.04 g/mol |

| Appearance | Solid |

| CAS Number | 1246615-71-6 |

Table 2: Common Reactions of the Aldehyde Functional Group

| Reaction | Reagents | Product |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

6-bromo-1H-benzimidazole-5-carbaldehyde |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-4H,(H,10,11) |

InChI Key |

OFUGPSCYNJWVHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)Br)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 1h 1,3 Benzodiazole 5 Carbaldehyde and Analogues

Strategies for 1H-1,3-Benzodiazole Core Formation

The construction of the benzimidazole (B57391) nucleus is a cornerstone of many synthetic routes. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed and assisted techniques.

The most traditional and straightforward method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netarabjchem.org This reaction typically involves the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to form the aromatic benzimidazole ring. The oxidation can be effected by air or by the addition of an oxidizing agent. arabjchem.org

For the synthesis of 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde, a potential precursor would be 4-bromo-5-formyl-1,2-phenylenediamine. However, the synthesis of this specific diamine is not widely reported. An alternative approach involves the cyclization of a more readily available diamine, such as 4-bromo-1,2-diaminobenzene, with a glyoxal (B1671930) equivalent or a protected glyoxylic acid, followed by deprotection and oxidation to install the carbaldehyde group.

A variety of catalysts and reaction conditions have been developed to improve the efficiency and yield of this condensation reaction.

Table 1: Examples of Cyclization Reactions for Benzimidazole Synthesis

| Diamine Reactant | Aldehyde/Carboxylic Acid Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | 4-aminobenzoic acid | Polyphosphoric acid, xylene, reflux | 2-(4-aminophenyl)-1H-benzimidazole | 51 | semanticscholar.org |

| o-phenylenediamine | 3,4,5-trimethoxybenzaldehyde | Lanthanum chloride, acetonitrile, RT | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | 85-95 | semanticscholar.org |

| 4-chloro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite | 6-chloro-2-substituted-1H-benzimidazole | 70-91 | nih.gov |

Reductive cyclization offers an alternative route to benzimidazoles, typically starting from o-nitroaniline derivatives. This method involves the simultaneous reduction of the nitro group to an amine and condensation with an aldehyde, followed by cyclization. This one-pot approach is advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediates.

For the synthesis of the target molecule, a potential starting material could be 2-nitro-4-bromo-5-formylaniline. The reduction of the nitro group in the presence of a suitable C1 source could lead to the formation of the benzimidazole ring.

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. researcher.life For benzimidazole synthesis, a common MCR involves the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent.

An iron-catalyzed three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of benzimidazole derivatives in high yields under mild conditions. researcher.life This methodology could potentially be adapted for the synthesis of functionalized benzimidazoles by using appropriately substituted quinones.

Table 2: Multicomponent Reactions for Benzimidazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scope | Reference |

|---|---|---|---|---|---|

| Benzo-1,2-quinone | Aldehydes | Ammonium acetate | Fe(III) porphyrin, EtOH, RT | Substituted benzimidazoles | researcher.life |

Both metal-catalyzed and metal-free synthetic strategies have been extensively developed for benzimidazole synthesis. Metal catalysts, such as copper, palladium, and nickel, can facilitate various bond-forming reactions, including C-N and C-H activation, to construct the benzimidazole core. rsc.orgorganic-chemistry.org

For instance, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives provides an efficient route to substituted benzimidazoles. organic-chemistry.org This approach could be relevant for the synthesis of the target molecule if a suitable N-substituted 2,4-dibromo-5-formylaniline derivative is used as a precursor.

Metal-free approaches often rely on the use of oxidants like iodine or greener alternatives. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Table 3: Metal-Catalyzed and Metal-Free Benzimidazole Synthesis

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-haloanilines, aldehydes, ammonia | Ni-catalyst | - | 2-substituted benzimidazoles | organic-chemistry.org |

| o-bromoaryl derivatives | Copper(II) oxide nanoparticles | DMSO, air | Substituted benzimidazoles | organic-chemistry.org |

| Anilines, 2-substituted cyclic amines | Cu/O2 | Aerobic, mild conditions | Functionalized benzimidazoles | rsc.org |

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. wikipedia.orgijpcbs.com The synthesis of benzimidazoles is well-suited for microwave irradiation, with many reported procedures demonstrating significant reductions in reaction times. wikipedia.orgijpcbs.com

For example, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents. ijpcbs.com This methodology could be applied to the synthesis of this compound by reacting 4-bromo-1,2-diaminobenzene with a suitable aldehyde precursor under microwave conditions.

Ultrasound irradiation is another energy source that can promote chemical reactions through acoustic cavitation, leading to enhanced reaction rates and yields.

Table 4: Microwave-Assisted Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine, benzaldehyde | Er(OTf)3 (1% mol), solvent-free, MW | 5 min | 99.9 | ijpcbs.com |

| 4-chloro-o-phenylenediamine, aromatic aldehydes | Microwave irradiation | 10-15 min | 90-99 | nih.gov |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more environmentally friendly approach to synthesis. nih.gov The synthesis of benzimidazoles has been successfully achieved using mechanochemical methods. nih.govnih.gov

A simple and efficient route involves the grinding of an o-phenylenediamine with an aldehyde in a mortar and pestle, which is often sufficient to induce condensation and cyclization to the corresponding benzimidazole in high yields and short reaction times. nih.gov This catalyst-free method could be a viable green route for the synthesis of the target compound, provided the appropriate substituted diamine is available.

Table 5: Mechanochemical Synthesis of Benzimidazoles

| Reactants | Conditions | Product Scope | Advantages | Reference |

|---|---|---|---|---|

| o-phenylenediamine, aromatic aldehydes | Mortar-pestle grinding | 2-aryl benzimidazoles | Catalyst-free, high yields, short reaction times | nih.gov |

Regioselective Bromination Techniques for Benzodiazole Scaffolds

The synthesis of specifically substituted benzodiazole (also known as benzimidazole) derivatives is pivotal for the development of new functional molecules. Regioselective bromination, the controlled introduction of a bromine atom at a specific position on the benzodiazole scaffold, is a critical step in achieving the target molecule this compound. The position of substitution is governed by the electronic properties of the heterocyclic ring system and the reaction conditions employed.

Electrophilic Aromatic Substitution for Bromo-Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking a strong electrophile. This initial attack disrupts the ring's aromaticity and forms a carbocation intermediate, known as a sigma complex. msu.edu The subsequent loss of a proton from the same carbon atom that was attacked restores the aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

For benzodiazole, the benzene (B151609) part of the molecule is activated towards electrophilic attack. The substituent groups already on the ring dictate the position of the incoming electrophile. msu.edulibretexts.org Electron-donating groups activate the ring, making the reaction faster than with benzene and directing the substitution to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position. libretexts.org

In the context of producing bromo-substituted benzodiazoles, an electrophilic bromine species (Br+) is generated, often from molecular bromine (Br₂) with a Lewis acid catalyst like FeCl₃ or FeBr₃. The catalyst polarizes the Br-Br bond, creating a potent electrophile that can be attacked by the electron-rich benzene ring of the benzodiazole nucleus. The precise location of bromination on the benzodiazole ring is influenced by the existing imidazole (B134444) portion and any other substituents present.

Post-Cyclization Bromination Strategies for Substituted Heterocycles

Post-cyclization functionalization is a common and powerful strategy in heterocyclic chemistry. This approach involves first constructing the core heterocyclic ring system—in this case, the benzodiazole—and then introducing the desired functional groups in subsequent steps. This method is often more efficient and versatile than carrying out functionalization before the ring-forming reaction.

For substituted heterocycles, halogenation is a key post-cyclization modification. Halogen-induced cyclization reactions, while important for synthesizing heterocycles, differ from post-cyclization halogenation, which aims to functionalize a pre-formed ring. mdpi.com The regioselectivity of these bromination reactions is crucial. For instance, in the bromination of 2,1,3-benzothiadiazoles, a related heterocyclic system, reaction conditions can be tuned to achieve selective substitution at specific positions, such as the 4, 5, or 7-positions, depending on the starting material. acs.org Similar principles of controlling regioselectivity apply to the benzodiazole scaffold, where factors like solvent, temperature, and the specific brominating agent (e.g., N-Bromosuccinimide (NBS)) are manipulated to direct the bromine atom to the desired position on the benzenoid ring.

Introduction of the Carbaldehyde Moiety onto Halogenated Benzodiazole Nuclei

Once the bromo-benzodiazole scaffold is obtained, the next critical transformation is the introduction of a carbaldehyde (formyl) group. Several established methods exist for this formylation step, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Formylation Reactions (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic compounds. rsc.orgambeed.comorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). nrochemistry.com These reagents react in situ to form a highly electrophilic chloromethyliminium salt known as the Vilsmeier reagent. nrochemistry.comchemistrysteps.com

The mechanism proceeds via electrophilic aromatic substitution, where the electron-rich halogenated benzodiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis during aqueous workup to yield the final aryl aldehyde. organic-chemistry.orgnrochemistry.com The Vilsmeier-Haack reaction is generally mild and efficient, making it a preferred method for the formylation of many heterocyclic systems. rsc.org

| Reaction Type | Reagents | Key Intermediate | Application |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Vilsmeier Reagent (chloroiminium ion) | Formylation of electron-rich aromatic and heterocyclic compounds |

Metalation-Quenching Approaches with Formamides (e.g., DMF)

An alternative strategy for introducing a formyl group is through a metalation-quenching sequence. This method involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent or a magnesium amide base like 2,2,6,6-tetramethylpiperidyl magnesium chloride-lithium chloride (TMPMgCl·LiCl), to form a highly reactive organometallic intermediate. asynt.com

The position of metalation can be directed by existing substituents, particularly halogens, through an effect known as ortho-directed metalation. In the case of a bromo-benzodiazole, the bromine atom can direct the metalation to an adjacent carbon. This newly formed organometallic species is a potent nucleophile, which is then "quenched" by reacting it with an electrophilic formylating agent. N,N-dimethylformamide (DMF) is commonly used as the electrophile in this step. The initial adduct undergoes hydrolysis during workup to yield the desired carbaldehyde. This approach offers excellent regiocontrol, allowing for the precise placement of the aldehyde group on the halogenated benzodiazole nucleus. asynt.com

| Step | Process | Reagents | Purpose |

| 1. Metalation | Deprotonation of C-H bond | Strong base (e.g., TMPMgCl·LiCl) | Generation of a nucleophilic organometallic intermediate |

| 2. Quenching | Nucleophilic attack | Electrophile (e.g., DMF) | Introduction of the formyl group precursor |

| 3. Hydrolysis | Aqueous workup | Water/Acid | Formation of the final aldehyde product |

Selective Oxidation of Precursor Methyl or Alcohol Groups to Aldehydes

A third synthetic route involves the selective oxidation of a precursor functional group, such as a methyl (-CH₃) or a primary alcohol (-CH₂OH), that is already present at the desired position on the bromo-benzodiazole ring. This strategy avoids the direct formylation of the aromatic ring.

The oxidation of primary alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. beilstein-journals.org Numerous methods have been developed for this transformation, including transition-metal-free photochemical approaches that use catalysts like Eosin Y with molecular oxygen as the oxidant under visible light irradiation. organic-chemistry.org Such methods are considered green and efficient alternatives to traditional techniques. organic-chemistry.org Similarly, the direct oxidation of a methyl group to an aldehyde can be achieved, although it can be more challenging. For instance, the OH-initiated oxidation of 2-methylbenzothiazole (B86508) has been shown to yield the corresponding 1,3-benzothiazole-2-carbaldehyde. acs.org The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity for the desired aldehyde product. beilstein-journals.org

Convergent and Divergent Synthetic Pathways for Complex Bromo-Benzodiazole Carbaldehydes

Convergent and divergent syntheses represent two powerful strategies for the construction of complex molecules like bromo-benzodiazole carbaldehydes. A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally diverse analogues through different reaction pathways.

A plausible convergent synthesis for this compound would begin with the preparation of a suitably substituted o-phenylenediamine precursor. For instance, 4-bromo-5-formyl-1,2-phenylenediamine could be synthesized and then cyclized with an appropriate one-carbon synthon, such as formic acid or its equivalent, to form the benzimidazole ring.

Divergent strategies offer an efficient way to create a library of related compounds from a single precursor. For example, a readily available substituted benzimidazole can be functionalized in a stepwise manner to introduce the desired bromo and carbaldehyde groups. This approach allows for the systematic modification of the benzimidazole core to explore structure-activity relationships.

Recent research has highlighted substrate-controlled divergent syntheses for creating complex benzimidazole-fused heterocycles. For instance, the Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to different products depending on the nature of the diazo compound. While the use of 2-diazocyclohexane-1,3-diones results in benzimidazole-fused quinolines through a [4+2] annulation, diazonaphthalen-1(2H)-ones can act as a one-carbon synthon to produce spirocyclic benzimidazole-fused isoindoles via a [4+1] cyclization. acs.orgnih.gov This demonstrates how the choice of one reactant can diverge the synthetic pathway to yield structurally distinct and complex benzimidazole derivatives.

The following table outlines a selection of research findings related to the synthesis of substituted benzimidazoles, which can be adapted for the synthesis of complex bromo-benzodiazole carbaldehydes.

Interactive Data Table: Synthetic Methodologies for Substituted Benzimidazoles

| Starting Material(s) | Reagents and Conditions | Product(s) | Key Features |

| 4-bromobenzene-1,2-diamine, trimethyl orthoformate | DMF, conc. HCl, room temperature | 5-bromo-1H-benzimidazole | Direct cyclization to form the brominated benzimidazole core. chemicalbook.com |

| 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | Bromine, ambient temperature | 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone | Post-functionalization of a pre-formed benzimidazole system. nih.gov |

| 2-arylbenzimidazoles, α-diazo carbonyl compounds | [RhCpCl2]2, AgOAc, AcOH, DCE, 80 °C | Spirocyclic benzimidazole-fused isoindoles | Divergent synthesis controlled by the substrate; [4+1] cyclization. acs.orgnih.gov |

| 2-arylbenzimidazoles, 2-diazocyclohexane-1,3-diones | [RhCpCl2]2, AgOTf, DMF, 100 °C | Benzimidazole-fused quinolines | Divergent synthesis controlled by the substrate; [4+2] annulation. acs.orgnih.gov |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1h 1,3 Benzodiazole 5 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde, or formyl, group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of chemical transformations.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which can then be protonated to yield the final product.

The reaction of aldehydes with primary amines or hydrazines is a common method for the formation of imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The initial addition of the nitrogen nucleophile to the carbonyl carbon is followed by the elimination of a water molecule to form the carbon-nitrogen double bond.

While specific studies on 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde are not extensively detailed, the general reactivity of aldehydes suggests that it will readily undergo condensation with various nitrogen nucleophiles. For instance, the synthesis of benzimidazole-hydrazone derivatives is a well-established strategy in medicinal chemistry. In a typical procedure, a benzimidazole (B57391) derivative containing a hydrazide is condensed with different aldehydes to yield a series of N-acylhydrazones. This highlights the feasibility of utilizing the aldehyde group of this compound for similar transformations.

Table 1: Examples of Imine and Hydrazone Formation with Aldehydes

| Reactant 1 | Reactant 2 | Product Type |

| Aldehyde | Primary Amine | Imine (Schiff Base) |

| Aldehyde | Hydrazine | Hydrazone |

| Aldehyde | Substituted Hydrazine | Substituted Hydrazone |

This table represents generalized reactions of aldehydes with nitrogen nucleophiles.

Aldol (B89426) condensations are another important class of reactions for aldehydes, involving the reaction with an enolate ion (a carbon nucleophile) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by either acid or base.

Intramolecular aldol condensations are particularly useful for the formation of cyclic structures. When a molecule contains two carbonyl groups, a five- or six-membered ring can be formed through an intramolecular reaction. The process is initiated by the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group within the same molecule.

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The oxidation of a substituted benzimidazole aldehyde would lead to the corresponding benzimidazole carboxylic acid derivative.

Conversely, the reduction of the aldehyde group yields a primary alcohol. This can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can serve as a versatile intermediate for further functionalization.

Transformations Involving the Bromo-Substituent

The bromine atom on the benzimidazole ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. The bromo-substituent on the this compound serves as an excellent electrophilic partner in these reactions.

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds. The Suzuki coupling of bromo-substituted benzimidazoles with various boronic acids has been reported to proceed in good to excellent yields. nih.gov For instance, the coupling of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole with aryl boronic acids has been successfully demonstrated. mdpi.com

The Sonogashira coupling is the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is a reliable method for the synthesis of substituted alkynes. The Sonogashira coupling of bromoindoles and bromotryptophans has been reported, indicating the feasibility of applying this methodology to bromo-benzimidazoles. researchgate.net

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds and has been widely applied in the synthesis of complex organic molecules.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl alkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

This table provides a general overview of common cross-coupling reactions involving aryl bromides.

Detailed studies on the application of these cross-coupling reactions to this compound would be necessary to fully explore its synthetic potential. The presence of the aldehyde group may require protective group strategies in some cases to avoid side reactions, depending on the specific reaction conditions employed.

Nucleophilic Aromatic Substitution on the Bromo-Benzodiazole Ring

The bromine atom attached to the benzodiazole ring is susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The benzodiazole ring itself, being electron-deficient, facilitates this type of reaction. The reactivity is further enhanced by the presence of the electron-withdrawing aldehyde group. This reaction pathway is a powerful tool for introducing a variety of functional groups at the C6 position.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of amino, ether, and thioether derivatives, respectively. The reaction conditions typically involve heating the bromo-benzodiazole with the nucleophile in the presence of a base in a polar aprotic solvent.

Palladium-catalyzed cross-coupling reactions, which can be considered a subset of nucleophilic aromatic substitution, offer a broader scope for derivatization. Key examples include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzodiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. For instance, the Suzuki cross-coupling of N-substituted 5-bromoindazoles with heteroaryl boronic acids has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-benzodiazole with a wide range of primary and secondary amines. This method is often preferred over direct SNAr with amines due to its milder reaction conditions and broader substrate scope. The Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with functionalized anilines has been shown to produce N-substituted products with potential biological activity. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-benzodiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for synthesizing alkynyl-substituted benzodiazoles.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Base | Pd catalyst (e.g., Pd(dppf)Cl₂) | 6-Aryl/Alkyl-benzodiazole |

| Buchwald-Hartwig Amination | R¹R²NH, Base | Pd catalyst, Ligand | 6-(N,N-disubstituted)amino-benzodiazole |

| Sonogashira Coupling | R-C≡CH, Base | Pd catalyst, Cu(I) co-catalyst | 6-Alkynyl-benzodiazole |

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

The bromine atom of this compound can be utilized to form organometallic intermediates, which are powerful nucleophiles for subsequent reactions.

Grignard Reagent Formation: Treatment of the bromo-benzodiazole with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the corresponding Grignard reagent (a magnesium insertion between the carbon and bromine atoms). masterorganicchemistry.com This organomagnesium compound can then react with a wide variety of electrophiles. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. It is important to protect the acidic N-H proton of the imidazole (B134444) ring before attempting to form the Grignard reagent to prevent it from being quenched.

Lithium-Halogen Exchange: Alternatively, the bromine can be exchanged for a lithium atom by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This reaction is generally faster than Grignard reagent formation. The resulting aryllithium species is a highly reactive nucleophile that can be used in a similar range of reactions as the Grignard reagent.

These organometallic intermediates are valuable for introducing a variety of substituents at the C6 position, significantly expanding the synthetic utility of the starting material.

| Organometallic Intermediate | Formation Reagents | Subsequent Reaction with Electrophile (E) |

| Grignard Reagent (R-MgBr) | Mg, THF or Et₂O | R-E |

| Organolithium (R-Li) | n-BuLi or t-BuLi, low temperature | R-E |

Modifications of the 1H-1,3-Benzodiazole Heterocyclic System

Functionalization of the Imidazole Nitrogen Atom

The imidazole portion of the benzodiazole ring contains a nitrogen atom with a replaceable proton (N1), which is a key site for functionalization.

N-Alkylation: The N-H proton can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an anion that can then be alkylated with an alkyl halide or tosylate. nih.govresearchgate.net The choice of base and solvent can influence the regioselectivity of alkylation in related heterocyclic systems. For instance, in the N-alkylation of the indazole scaffold, the combination of sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through copper or palladium-catalyzed N-arylation reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions typically involve reacting the benzodiazole with an aryl halide in the presence of a catalyst and a base. Various catalytic systems have been developed for the N-arylation of benzimidazoles with aryl halides and arylboronic acids. researchgate.net

Protection of the imidazole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for the imidazole nitrogen include benzyloxymethyl (BOM) and tert-butyloxycarbonyl (Boc) groups.

| Functionalization | Reagents | Conditions |

| N-Alkylation | Alkyl halide (R-X), Base | NaH in THF or K₂CO₃ in DMF |

| N-Arylation | Aryl halide (Ar-X), Base | Cu or Pd catalyst |

Ring-Opening and Ring-Closing Reactions of the Benzodiazole Core

While the benzodiazole core is generally stable, under certain conditions, it can undergo ring-opening and subsequent ring-closing reactions to form new heterocyclic systems. These transformations are less common but can provide access to unique molecular architectures. For example, related benzothiazole (B30560) derivatives have been shown to undergo oxidative ring-opening. nih.gov Such reactions typically require specific reagents to cleave the imidazole ring, followed by intramolecular reactions to form a new ring system. The specific conditions for such transformations on this compound would need to be experimentally determined. The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes, which represents a ring-closing reaction to form the benzodiazole core. nih.govbeilstein-journals.orgacgpubs.org

Multi-component Reactions Utilizing this compound as a Chemical Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. The aldehyde functionality of this compound makes it an ideal candidate for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By using this compound as the aldehyde component, a diverse library of complex molecules with a benzodiazole moiety can be rapidly synthesized. researchgate.net

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, employing the title compound in a Passerini reaction provides a straightforward route to highly functionalized benzodiazole derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org

The products of these MCRs can serve as scaffolds for further derivatization, utilizing the reactive bromine atom and the imidazole nitrogen, thereby offering a powerful platform for combinatorial chemistry and drug discovery.

| Multi-component Reaction | Reactants | Key Product |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms for Synthetic Transformations and Derivatizations

The synthesis of the 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde core, a substituted benzimidazole (B57391), typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde. nih.gov For the target molecule, the synthesis would commence with 4-bromo-1,2-diaminobenzene. The reaction mechanism proceeds via the initial formation of a Schiff base (imine) between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The subsequent elimination of a water molecule results in the formation of the stable aromatic benzimidazole ring system. nih.gov This process is often promoted by acid or heterogeneous catalysts like Montmorillonite K10, which facilitate the dehydration step. nih.gov

Derivatizations of the bromo-substituted benzodiazole scaffold are crucial for creating diverse chemical libraries. The bromine atom at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions. Mechanistically, these transformations follow established catalytic cycles:

Suzuki-Miyaura Coupling: This reaction involves an aryl boronic acid to form a new carbon-carbon bond. The mechanism begins with the oxidative addition of the bromo-benzodiazole to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. nih.gov

Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond with an amine. The catalytic cycle is similar, involving oxidative addition of the bromo-benzodiazole to the palladium catalyst, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the aminated benzodiazole derivative. nih.gov

These transformations allow for the precise installation of various functional groups, enabling systematic modification of the molecule's properties.

Kinetic Studies of Formylation Reactions and Benzodiazole Formation

Kinetic studies provide quantitative insight into the rates and controlling factors of chemical reactions. While specific kinetic data for the formation of this compound is not extensively detailed in the literature, the general kinetics of benzimidazole formation can be discussed. The condensation reaction between an o-phenylenediamine and an aldehyde is typically second-order, with the rate depending on the concentrations of both reactants. The rate is also highly influenced by the pH of the medium, as the reaction involves both nucleophilic attack and acid-catalyzed dehydration steps. nih.gov

The introduction of the carbaldehyde (formyl) group onto the benzodiazole ring can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction. univen.ac.za This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).

The mechanism proceeds as follows:

Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and phosphoryl chloride.

Electrophilic attack of the chloroiminium ion on the electron-rich benzodiazole ring.

Hydrolysis of the resulting iminium salt intermediate to yield the final carbaldehyde.

The kinetics of this electrophilic aromatic substitution would depend on the concentration of the benzodiazole substrate and the Vilsmeier reagent. The rate-determining step is typically the initial electrophilic attack on the aromatic ring.

Kinetics of Oxidative Reactions involving Benzodiazole Derivatives

Benzodiazole and its structural analogues, such as benzothiazoles, are susceptible to oxidative degradation, a process of significant environmental and chemical interest. Kinetic studies on the oxidation of these heterocyclic compounds often involve powerful oxidizing species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. acs.orgresearchgate.net The reactions are typically very fast, with second-order rate constants in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. acs.orgresearchgate.net

The mechanism of oxidation by these radicals generally involves an initial electron transfer from the electron-rich benzo ring to the radical species. acs.org This generates a radical cation intermediate, which can then undergo further reactions, such as hydroxylation, leading to the formation of various transformation products. acs.org In some cases, the attack may preferentially occur on the heteroatom-containing ring, leading to ring-opening. scholaris.ca

Kinetic data from studies on related benzothiazole (B30560) derivatives demonstrate the high reactivity of these scaffolds towards oxidative species.

| Compound | Oxidizing Radical | Second-Order Rate Constant (k) M⁻¹s⁻¹ | pH | Reference |

|---|---|---|---|---|

| Benzothiazole (BTH) | SO₄•⁻ | (3.3 ± 0.3) × 10⁹ | 7 | acs.org |

| 2-(Methylthio)benzothiazole (MTBT) | SO₄•⁻ | (1.4 ± 0.3) × 10⁹ | 7 | acs.org |

| 2-Hydroxybenzothiazole (OHBT) | SO₄•⁻ | (4.7 ± 0.5) × 10⁹ | 7 | acs.org |

| Benzothiazole (BTH) | •OH | (9.5 ± 1.7) × 10⁸ | 7 | researchgate.net |

This table presents kinetic data for the oxidation of benzothiazole derivatives, which serve as structural analogues for understanding the potential reactivity of benzodiazole compounds.

Computational Mechanistic Pathways and Transition State Analysis

Computational chemistry offers a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain experimentally. Methods like Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For the synthesis and derivatization of this compound, computational studies could:

Analyze Benzodiazole Formation: Model the stepwise condensation reaction to determine the activation energies for the imine formation, cyclization, and dehydration steps, thereby identifying the rate-limiting step under various catalytic conditions.

Elucidate Cross-Coupling Mechanisms: Investigate the elementary steps of the Pd-catalyzed Suzuki and Buchwald-Hartwig reactions. This includes calculating the energies of oxidative addition, transmetalation, and reductive elimination transition states to understand the influence of ligands and substrates on reaction efficiency.

Predict Reactivity: Model oxidative reactions by calculating the energies of radical addition or electron transfer to different sites on the molecule, predicting the most likely initial point of attack and the subsequent degradation pathways.

Molecular modeling can also be used to understand how benzodiazole derivatives interact with biological targets by simulating the binding process. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can act as a guide for designing new molecules. acs.org While specific transition state analyses for this compound are not widely published, the application of these computational methods to related heterocyclic systems is a well-established practice for mechanistic elucidation. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde in solution. By analyzing the ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the N-H proton of the imidazole (B134444) ring.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The protons on the benzimidazole (B57391) core will appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, the protons at the C4 and C7 positions are expected to appear as singlets due to the lack of adjacent proton neighbors. The proton at the C2 position of the imidazole ring also typically presents as a singlet in a downfield portion of the aromatic region.

N-H Proton: The proton attached to the nitrogen atom of the imidazole ring generally appears as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 190-200 ppm).

Aromatic and Heterocyclic Carbons: The eight other carbon atoms of the benzimidazole ring system are expected to give distinct signals in the δ 110-150 ppm range. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronic effects. Two-dimensional NMR techniques, such as HSQC and HMBC, are employed to definitively assign each proton signal to its corresponding carbon atom. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on established principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO (aldehyde) | ~9.9 (s, 1H) | ~192.0 |

| C2-H (imidazole) | ~8.3 (s, 1H) | ~145.0 |

| C4-H (aromatic) | ~8.1 (s, 1H) | ~118.0 |

| C7-H (aromatic) | ~7.8 (s, 1H) | ~115.0 |

| N1-H (imidazole) | Broad, variable | N/A |

| C5 (aromatic) | N/A | ~130.0 |

| C6 (aromatic) | N/A | ~117.0 |

| C3a/C7a (bridgehead) | N/A | ~135.0 / ~142.0 |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula, C₈H₅BrN₂O.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M⁺+2), separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization can induce fragmentation of the molecule, and the analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound would include:

Loss of a hydrogen radical: [M-H]⁺

Loss of carbon monoxide: [M-CO]⁺, corresponding to the loss of the aldehyde group's CO unit.

Loss of the bromine radical: [M-Br]⁺

Cleavage of the imidazole ring: Leading to smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound This data is predictive and based on established principles of mass spectrometry.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 223.96 | 225.96 | [M]⁺ (Molecular Ion) |

| 195.96 | 197.96 | [M-CO]⁺ |

| 145.05 | N/A | [M-Br]⁺ |

| 117.04 | N/A | [M-Br-CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. capes.gov.brnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. docbrown.info

C=O Stretch: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.

C=C and C=N Stretches: Vibrations from the aromatic and imidazole rings are expected in the 1450-1620 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be useful for observing the symmetric breathing modes of the benzimidazole ring system, which may be weak in the IR spectrum. nih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound This data is predictive and based on established principles of vibrational spectroscopy.

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | ~3300 (broad) | Medium (IR) |

| Aromatic C-H stretch | 3050-3150 | Medium-Weak (IR) |

| Aldehyde C-H stretch | ~2850, ~2750 | Weak (IR) |

| C=O stretch (aldehyde) | ~1690 | Strong (IR) |

| C=N/C=C ring stretches | 1450-1620 | Medium-Strong (IR, Raman) |

| C-Br stretch | 500-650 | Medium (IR) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles for this compound. nih.gov

The analysis would confirm the planarity of the fused benzimidazole ring system. Furthermore, it would reveal the conformational orientation of the aldehyde group relative to the ring. Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonds are expected between the N-H group of one molecule and the aldehyde oxygen or imidazole nitrogen of a neighboring molecule, leading to the formation of extended chains or sheets in the crystal lattice. researchgate.net

Table 4: Hypothetical Crystal Data for this compound This data is hypothetical, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.2 |

| c (Å) | ~17.3 |

| β (°) | ~95.0 |

| Volume (ų) | ~765 |

| Z (molecules/unit cell) | 4 |

Advanced Spectroscopic Techniques for Investigating Reaction Dynamics

To understand the behavior of this compound beyond its static structure, advanced time-resolved spectroscopic techniques can be employed. Methods such as femtosecond transient absorption or time-resolved fluorescence spectroscopy could be used to investigate the molecule's excited-state dynamics upon photoexcitation. These experiments can track the pathways and timescales of energy dissipation, such as intersystem crossing from singlet to triplet excited states, or photochemical processes. For instance, such studies could probe the potential for photolytic cleavage of the C-Br bond, a common reaction pathway for bromo-aromatic compounds, providing insight into its photochemical stability and reactivity.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a molecule's geometry, energy levels, and various spectroscopic properties with a good balance of accuracy and computational cost. For a molecule like 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its behavior.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, the benzimidazole (B57391) ring system is largely planar. The primary conformational flexibility would arise from the orientation of the carbaldehyde group relative to the ring.

Computational analysis would reveal the most stable conformer, which is expected to be planar to maximize conjugation between the aldehyde's carbonyl group and the aromatic system. The bond lengths and angles determined through optimization provide a precise structural model.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: This table presents hypothetical, illustrative data based on typical DFT calculations for similar aromatic aldehydes and benzimidazoles.)

| Parameter | Predicted Value |

| C=O Bond Length | 1.21 Å |

| C-C (aldehyde-ring) Bond Length | 1.48 Å |

| C-Br Bond Length | 1.89 Å |

| C-N (imidazole) Bond Length | 1.38 Å |

| C=N (imidazole) Bond Length | 1.33 Å |

| C-C-O Bond Angle | 124.5° |

| C-C-H (aldehyde) Bond Angle | 119.8° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole ring system. The LUMO, conversely, would likely be localized more on the electron-withdrawing carbaldehyde group and the benzimidazole ring. This distribution implies that the molecule can act as both an electron donor and acceptor, participating in various chemical reactions. The HOMO-LUMO gap would indicate its kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table presents hypothetical, illustrative data based on DFT calculations for substituted benzimidazoles.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the imidazole ring and the aldehyde proton, making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of bonds. By comparing the calculated spectrum with an experimental one, the accuracy of the optimized geometry can be confirmed. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, N-H stretching of the imidazole, C-H stretching of the aromatic ring, and C-Br stretching.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a single, optimized structure, MD simulations offer a dynamic view of how a molecule behaves in a specific environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be employed to explore its conformational landscape in solution, revealing how solvent molecules interact with it and influence its shape and flexibility. Furthermore, if this compound is being investigated for biological activity, MD simulations are crucial for understanding its binding stability within a protein's active site. researchgate.nettandfonline.comnih.gov These simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex over time. researchgate.nettandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govlongdom.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally measured activities. nih.govlongdom.org

For a novel compound like this compound, QSAR studies would be highly valuable for predicting its potential biological activities without the need for extensive experimental testing. nih.gov By developing a QSAR model based on a dataset of known benzimidazole derivatives with a particular activity (e.g., antimicrobial, anticancer), the activity of this new compound could be predicted. researchgate.netbiointerfaceresearch.comnih.gov The descriptors used in such a model might include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. nih.govbiointerfaceresearch.comnih.gov This approach is instrumental in rational drug design and the prioritization of compounds for synthesis and further testing. nih.govbiointerfaceresearch.comnih.gov

Reaction Pathway Modeling and Energy Landscape Analysis

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions. In the study of this compound, theoretical modeling, particularly using Density Functional Theory (DFT), is crucial for elucidating the mechanisms of its synthesis and subsequent reactions. This section delves into the computational modeling of reaction pathways and the analysis of the corresponding energy landscapes, which are fundamental to predicting reaction feasibility, kinetics, and selectivity.

The synthesis of substituted benzimidazoles, such as this compound, typically involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde. Theoretical studies on analogous systems have mapped out the multi-step reaction mechanism, which generally proceeds through an initial nucleophilic attack of an amino group on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent dehydration to form the benzimidazole ring.

Reaction pathway modeling for the formation of this compound would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The energy of each of these species is calculated to construct an energy landscape, which provides a quantitative description of the reaction progress.

A critical aspect of this analysis is the identification of transition states, which represent the highest energy point along the reaction pathway between two intermediates. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. Lower activation energies correspond to faster reactions.

Detailed computational studies would provide insights into the role of catalysts, solvent effects, and the influence of substituents on the reaction mechanism and energetics. For instance, the presence of the bromo and carbaldehyde groups on the benzimidazole core can influence the electron density distribution and, consequently, the reactivity and the energy barriers of subsequent functionalization reactions.

Table 1: Calculated Relative Energies of Stationary Points for a Hypothetical Reaction Pathway

This interactive table outlines the calculated relative energies for the reactants, intermediates, transition states, and the final product in a hypothetical reaction pathway for the synthesis of a substituted benzimidazole. The energies are typically reported in kilocalories per mole (kcal/mol) relative to the starting reactants.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (o-phenylenediamine derivative + aldehyde) | 0.0 |

| TS1 | First Transition State (Nucleophilic attack) | +15.2 |

| INT1 | First Intermediate (Hemiaminal) | -5.8 |

| TS2 | Second Transition State (Cyclization) | +12.5 |

| INT2 | Second Intermediate (Cyclized intermediate) | -10.3 |

| TS3 | Third Transition State (Dehydration) | +20.1 |

| P | Product (Benzimidazole derivative) | -25.0 |

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS2 - Cyclization)

This interactive table presents key bond lengths for a hypothetical transition state during the cyclization step. These parameters are crucial for understanding the bonding changes that occur during this critical phase of the reaction.

| Parameter | Description | Bond Length (Å) |

| N-C | Forming bond between the second amino group and the former carbonyl carbon | 1.85 |

| C-O | Breaking bond of the hydroxyl group | 1.50 |

| C-N1 | Bond between the former carbonyl carbon and the first amino group | 1.40 |

The data presented in these tables are illustrative and serve to demonstrate the type of information gleaned from reaction pathway modeling and energy landscape analysis. Detailed and accurate values for this compound would require specific, high-level computational studies. Such research would be invaluable for optimizing synthetic routes and for designing novel derivatives with desired chemical properties.

Applications of 6 Bromo 1h 1,3 Benzodiazole 5 Carbaldehyde As a Molecular Scaffold

Precursor in the Synthesis of Complex Heterocyclic Compounds

6-bromo-1H-1,3-benzodiazole-5-carbaldehyde, also known as 6-bromo-1H-benzimidazole-5-carbaldehyde, is a versatile precursor for the synthesis of more complex heterocyclic systems. Its structure, featuring a reactive aldehyde group and a benzimidazole (B57391) core, allows for a variety of chemical transformations. The benzimidazole moiety itself is a significant pharmacophore found in numerous medicinally important compounds.

The aldehyde functional group is a key reaction site. It readily undergoes condensation reactions with various nucleophiles, such as amines and compounds with active methylene (B1212753) groups, to form Schiff bases and other derivatives. These reactions are fundamental steps in building larger, more intricate molecular architectures. For instance, condensation with primary amines leads to the formation of imines (Schiff bases), which can be further cyclized or used as ligands.

The benzimidazole ring system, with its nitrogen atoms, provides additional sites for substitution and annulation reactions, enabling the construction of fused heterocyclic systems. The presence of the bromine atom on the benzene (B151609) ring also offers a handle for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse substituents and the creation of complex molecular frameworks. This trifecta of reactive sites—the aldehyde, the imidazole (B134444) ring, and the bromo-substituent—makes this compound a valuable starting material in diversity-oriented synthesis of novel heterocycles.

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound is well-suited for the design of sophisticated ligands for coordination chemistry. The nitrogen atoms of the benzimidazole ring and the oxygen atom of the aldehyde group can act as donor atoms, allowing the molecule to bind to metal ions.

Modification of the aldehyde group, typically through Schiff base condensation with various amines, is a common strategy to create multidentate ligands. This reaction transforms the simple aldehyde into a more complex imine-containing structure, which can offer multiple coordination sites. For example, reacting the aldehyde with an amine that has other donor groups can result in tridentate or tetradentate ligands capable of forming stable complexes with transition metals. The electronic properties of the resulting ligand and its metal complex can be fine-tuned by varying the substituents on the amine used in the condensation.

Application in Organometallic Catalysis

Metal complexes derived from ligands based on the this compound scaffold have potential applications in organometallic catalysis. The stability and tunable electronic properties of these complexes are key to their catalytic activity. The benzimidazole core can influence the electron density at the metal center, thereby affecting its reactivity and catalytic performance.

While specific catalytic applications for complexes of this exact molecule are not extensively documented in readily available literature, analogous benzimidazole- and benzothiazole-derived Schiff base complexes have demonstrated utility in various catalytic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The design flexibility allows for the creation of chiral ligands, which can be used to synthesize enantioselective catalysts for asymmetric synthesis.

Design and Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes using ligands derived from this compound typically involves a two-step process. First, the aldehyde is converted into a Schiff base ligand by condensation with a suitable primary amine. In the second step, this ligand is reacted with a salt of the desired transition metal (e.g., copper(II), nickel(II), cobalt(II), or zinc(II)) in an appropriate solvent.

The coordination of the metal ion to the ligand occurs through the nitrogen atom of the imine group and often involves other donor atoms present in the ligand, such as the benzimidazole nitrogen. The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. The properties of these complexes can be thoroughly investigated using techniques like FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis to confirm the coordination mode and geometry.

Table 1: Examples of Synthesized Transition Metal Complexes with Benzimidazole/Benzothiazole-derived Ligands

| Ligand Type | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| Benzothiazole (B30560) Schiff Base | Co(III), Ru(III) | Octahedral | |

| Benzimidazole Schiff Base | Cu(II), Zn(II), Ni(II) | Not specified | |

| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral |

Building Block for Advanced Materials Development

The rigid, planar structure and π-conjugated system of the benzimidazole core make this compound an attractive building block for the development of advanced organic materials. These materials can possess interesting electronic, optical, and self-assembly properties.

The ability to modify the molecule at the aldehyde, the imidazole N-H site, and the bromo-position allows for the systematic tuning of its properties. This versatility enables its incorporation into polymers, dendrimers, and other macromolecular structures designed for specific functions in materials science.

Organic Semiconductors and Light-Emitting Diodes (LEDs)

Derivatives of benzimidazole and the related 2,1,3-benzothiadiazole (B189464) are widely used as electron-deficient building blocks in the design of organic semiconductors for applications in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs). These "push-pull" type polymers, where an electron-rich unit alternates with an electron-deficient unit like a benzimidazole derivative, can have narrow band gaps that are beneficial for light absorption and emission properties.

By incorporating the this compound moiety into a polymer backbone, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band structure is crucial for optimizing charge transport and efficiency in organic electronic devices. While specific use of this exact carbaldehyde is not prominently detailed, the underlying benzimidazole structure is a well-established component in materials designed for these applications.

Supramolecular Chemistry and Self-Assembling Systems

The benzimidazole core is capable of forming strong hydrogen bonds, particularly through the N-H and C=N moieties. This directional hydrogen-bonding capability is a powerful tool in supramolecular chemistry for directing the self-assembly of molecules into well-ordered, higher-level structures.

Aminobenzimidazole and benzothiazole derivatives have been shown to form binary organogels through self-assembly processes driven by hydrogen bonding and hydrophobic interactions. The molecules arrange themselves into fibrous networks that can immobilize solvent molecules, forming a gel. The specific morphology of these self-assembled structures, such as wrinkles, lamellae, or belts, can be influenced by the solvent and the specific substituents on the benzimidazole core. The aldehyde and bromo groups on this compound provide functional handles to further guide these self-assembly processes, leading to the creation of new functional soft materials.

Fluorescent Organic-Inorganic Hybrid Materials

Currently, there is a lack of specific research literature detailing the direct application of this compound in the synthesis of fluorescent organic-inorganic hybrid materials. While the broader class of benzimidazole derivatives is known for its utility in creating fluorescent compounds, specific examples and detailed research findings for this particular molecule in this context are not available in published scientific literature. The potential for its use exists, given that the benzimidazole structure can serve as a fluorophore and the aldehyde group allows for covalent bonding to inorganic components, but this remains a hypothetical application without direct scientific evidence.

Probes for Chemical Sensing and Recognition Systems (e.g., Ion Chemosensors)